1-(Chloromethyl)-4-(difluoromethoxy)-5-methoxy-2-nitrobenzene
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Overview
Description
1-(Chloromethyl)-4-(difluoromethoxy)-5-methoxy-2-nitrobenzene is an organic compound that features a benzene ring substituted with chloromethyl, difluoromethoxy, methoxy, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(chloromethyl)-4-(difluoromethoxy)-5-methoxy-2-nitrobenzene typically involves multiple steps, starting from a suitable benzene derivativeThe nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-4-(difluoromethoxy)-5-methoxy-2-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium fluoride can be used for substitution reactions.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or difluoromethoxy derivatives.
Reduction: The major product is the corresponding amino derivative.
Oxidation: Products include aldehydes or carboxylic acids depending on the extent of oxidation.
Scientific Research Applications
1-(Chloromethyl)-4-(difluoromethoxy)-5-methoxy-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(chloromethyl)-4-(difluoromethoxy)-5-methoxy-2-nitrobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential for redox reactions, which can generate reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)-4-methoxy-2-nitrobenzene: Lacks the difluoromethoxy group, which may affect its reactivity and applications.
1-(Chloromethyl)-4-(difluoromethoxy)-2-nitrobenzene: Similar structure but without the methoxy group, leading to different chemical properties.
1-(Chloromethyl)-4-(difluoromethoxy)-5-methoxybenzene:
Uniqueness
1-(Chloromethyl)-4-(difluoromethoxy)-5-methoxy-2-nitrobenzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups on the benzene ring creates a compound with versatile reactivity, making it valuable for various synthetic and research applications.
Properties
IUPAC Name |
1-(chloromethyl)-4-(difluoromethoxy)-5-methoxy-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF2NO4/c1-16-7-2-5(4-10)6(13(14)15)3-8(7)17-9(11)12/h2-3,9H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELDFVLPXQZRPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCl)[N+](=O)[O-])OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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